REACTION_CXSMILES
|
C[O:2][C:3]1[CH:16]=[CH:15][C:14]2[S:13][C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[NH:6][C:5]=2[CH:4]=1.[Cl-].[NH+]1C=CC=CC=1.O>C(OCC)(=O)C>[CH:4]1[C:5]2[NH:6][C:7]3[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=3)[S:13][C:14]=2[CH:15]=[CH:16][C:3]=1[OH:2] |f:1.2|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=2NC3=CC=CC=C3SC2C=C1
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH+]1=CC=CC=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
170 °C
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling down to a temperature of approximately 80° C.
|
Type
|
CUSTOM
|
Details
|
the brown solution obtained
|
Type
|
TEMPERATURE
|
Details
|
is maintained for 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
After stirring
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
decantation, the organic phase is dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness, under vacuum
|
Type
|
CUSTOM
|
Details
|
The greenish solid obtained
|
Type
|
CUSTOM
|
Details
|
is recrystallized from 700 ml of boiling toluene
|
Type
|
FILTRATION
|
Details
|
An insoluble solid is eliminated by filtration
|
Type
|
CUSTOM
|
Details
|
the filtrate crystallizes spontaneously overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The crystals are collected by filtration
|
Type
|
WASH
|
Details
|
rinsed
|
Type
|
CUSTOM
|
Details
|
After drying
|
Name
|
|
Type
|
product
|
Smiles
|
C1=C(C=CC=2SC3=CC=CC=C3NC12)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.43 g | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 53% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |